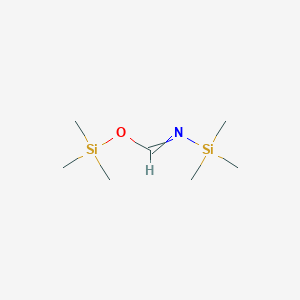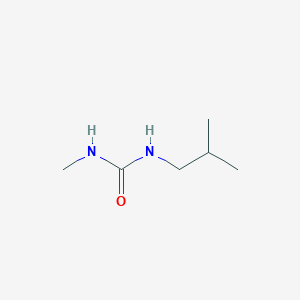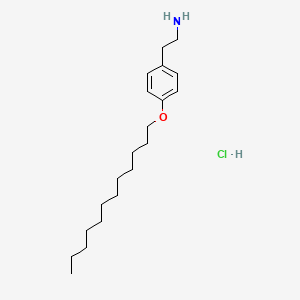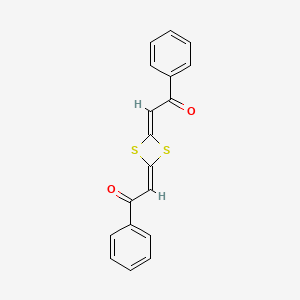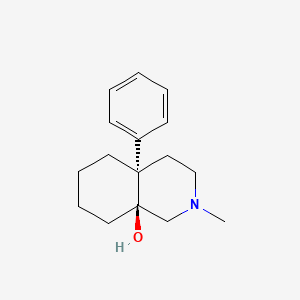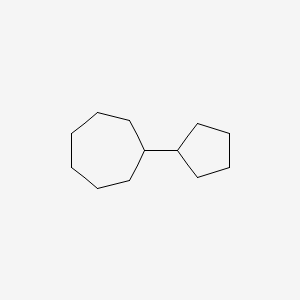
Cyclopentylcycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentylcycloheptane is an organic compound with the molecular formula C12H22. It is a cycloalkane, which means it consists of carbon atoms arranged in a ring structure. This compound is notable for its unique structure, which combines a cyclopentane ring and a cycloheptane ring. This compound is used in various scientific research applications due to its interesting chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentylcycloheptane can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmagnesium bromide with cycloheptanone followed by a reduction step can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to optimize yield and purity. The use of high-pressure reactors and temperature control is crucial in these processes to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentylcycloheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting this compound into its corresponding alcohols.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the this compound structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Cyclopentylcycloheptane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their reactions.
Biology: Research involving this compound helps in understanding the interactions of cycloalkanes with biological molecules.
Medicine: Although not directly used as a drug, this compound derivatives are studied for their potential therapeutic properties.
Industry: It serves as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of cyclopentylcycloheptane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through the action of reagents and catalysts. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, this compound is converted into ketones or carboxylic acids through the formation of intermediate species .
Vergleich Mit ähnlichen Verbindungen
Cyclopentane (C5H10): A smaller cycloalkane with a five-membered ring.
Cycloheptane (C7H14): A larger cycloalkane with a seven-membered ring.
Cyclohexane (C6H12): A six-membered ring cycloalkane, commonly used as a solvent.
Uniqueness: Cyclopentylcycloheptane is unique due to its combination of two different ring sizes, which imparts distinct chemical properties. This dual-ring structure makes it an interesting subject for studying ring strain, conformational analysis, and reactivity compared to simpler cycloalkanes .
Eigenschaften
CAS-Nummer |
42347-48-8 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
cyclopentylcycloheptane |
InChI |
InChI=1S/C12H22/c1-2-4-8-11(7-3-1)12-9-5-6-10-12/h11-12H,1-10H2 |
InChI-Schlüssel |
IVZDBCJTKAVJQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)

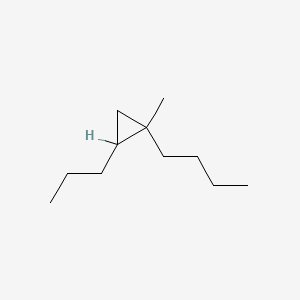
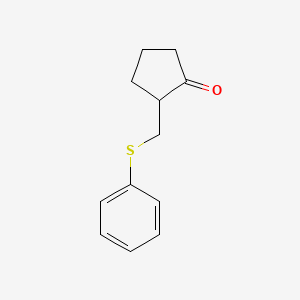

![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
